(Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate
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Overview
Description
(Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate is a synthetic peptide fragment derived from the tau protein. Tau proteins are associated with microtubule stabilization in neurons and are implicated in neurodegenerative diseases such as Alzheimer’s disease. This specific peptide fragment is phosphorylated at serine residues, which is crucial for its biological activity and interaction with antibodies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection and Coupling: The N-terminal protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Phosphorylation: Specific serine residues are phosphorylated using phosphoramidite chemistry.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The process is optimized to ensure high yield and purity, which is critical for its application in research and therapeutic settings.
Chemical Reactions Analysis
Types of Reactions
Phosphorylation: The serine residues undergo phosphorylation, which is essential for the peptide’s biological function.
Deprotection: Removal of protecting groups from amino acids during synthesis.
Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Activating Agents: HBTU, DIC
Phosphorylation Reagents: Phosphoramidite
Cleavage Reagents: Trifluoroacetic acid (TFA)
Major Products
The major product is the fully synthesized and phosphorylated (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate, which is then purified to remove any side products or impurities.
Scientific Research Applications
Chemistry
In chemistry, this peptide is used to study phosphorylation and its effects on protein structure and function. It serves as a model compound for understanding peptide synthesis and modification.
Biology
In biological research, the peptide is used to investigate the role of tau phosphorylation in neurodegenerative diseases. It helps in studying the interaction between tau proteins and microtubules, as well as the formation of neurofibrillary tangles.
Medicine
Medically, this peptide is used in the development of diagnostic tools and therapeutic strategies for Alzheimer’s disease. It aids in the creation of antibodies that specifically target phosphorylated tau proteins.
Industry
In the pharmaceutical industry, this peptide is used in drug development and screening assays. It helps in identifying compounds that can modulate tau phosphorylation and aggregation.
Mechanism of Action
The mechanism of action of (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate involves its interaction with antibodies that recognize phosphorylated tau proteins. The phosphorylation at serine residues is crucial for this interaction. The peptide mimics the phosphorylated tau protein, allowing researchers to study the binding and inhibition of tau aggregation, which is a hallmark of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- (Ser(PO3H2)262)-Tau Peptide (202-208)
- (Ser(PO3H2)262)-Tau Peptide (396-404)
- (Ser(PO3H2)262)-Tau Peptide (422-432)
Uniqueness
(Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate is unique due to its specific phosphorylation pattern and sequence. This makes it particularly useful for studying the phosphorylation-dependent interactions of tau proteins. Its ability to block antibodies specific to phosphorylated tau provides a valuable tool for research into neurodegenerative diseases.
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N5O13P.C2HF3O2/c1-4-9(2)15(21)18(31)22-7-13(27)23-12(8-38-39(35,36)37)17(30)25-16(10(3)26)19(32)24-11(20(33)34)5-6-14(28)29;3-2(4,5)1(6)7/h9-12,15-16,26H,4-8,21H2,1-3H3,(H,22,31)(H,23,27)(H,24,32)(H,25,30)(H,28,29)(H,33,34)(H2,35,36,37);(H,6,7)/t9-,10+,11-,12-,15-,16-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVARWKFHRHPTA-FDSVLYOWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37F3N5O15P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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